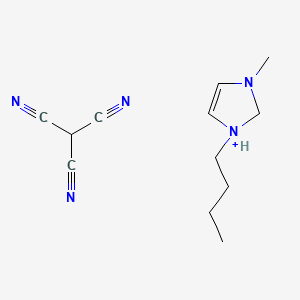
1-butyl-3-methyl-1,2-dihydroimidazol-1-ium;methanetricarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-butyl-3-methyl-1,2-dihydroimidazol-1-ium;methanetricarbonitrile is a compound that belongs to the class of ionic liquids These compounds are known for their unique properties, such as low volatility, high thermal stability, and the ability to dissolve a wide range of substances
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-butyl-3-methyl-1,2-dihydroimidazol-1-ium;methanetricarbonitrile typically involves the reaction of 1-butyl-3-methylimidazolium chloride with methanetricarbonitrile under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 1-butyl-3-methyl-1,2-dihydroimidazol-1-ium;methanetricarbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanetricarbonitrile group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions often conducted in polar aprotic solvents.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, often leading to the formation of primary or secondary amines.
Substitution: Substituted imidazolium salts with different functional groups replacing the methanetricarbonitrile group.
Aplicaciones Científicas De Investigación
1-butyl-3-methyl-1,2-dihydroimidazol-1-ium;methanetricarbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a solvent and catalyst in various organic reactions due to its ionic nature and ability to stabilize reactive intermediates.
Biology: Investigated for its potential use in drug delivery systems and as a stabilizing agent for biomolecules.
Medicine: Explored for its antimicrobial properties and potential use in pharmaceutical formulations.
Industry: Utilized in processes such as electroplating, extraction, and as a component in advanced materials.
Mecanismo De Acción
The mechanism by which 1-butyl-3-methyl-1,2-dihydroimidazol-1-ium;methanetricarbonitrile exerts its effects is primarily through its ionic nature. The compound can interact with various molecular targets, including enzymes, proteins, and nucleic acids, by forming ionic bonds and stabilizing charged intermediates. These interactions can modulate the activity of the target molecules, leading to various biological and chemical effects.
Comparación Con Compuestos Similares
- 1-butyl-3-methylimidazolium chloride
- 1-butyl-3-methylimidazolium acetate
- 1-butyl-3-methylimidazolium bromide
Comparison: 1-butyl-3-methyl-1,2-dihydroimidazol-1-ium;methanetricarbonitrile is unique due to the presence of the methanetricarbonitrile group, which imparts distinct chemical properties and reactivity compared to other similar compounds. For instance, the methanetricarbonitrile group can participate in specific substitution reactions that are not possible with other functional groups. Additionally, the compound’s ability to stabilize reactive intermediates makes it particularly useful in catalytic applications.
Propiedades
Fórmula molecular |
C12H18N5+ |
|---|---|
Peso molecular |
232.31 g/mol |
Nombre IUPAC |
1-butyl-3-methyl-1,2-dihydroimidazol-1-ium;methanetricarbonitrile |
InChI |
InChI=1S/C8H16N2.C4HN3/c1-3-4-5-10-7-6-9(2)8-10;5-1-4(2-6)3-7/h6-7H,3-5,8H2,1-2H3;4H/p+1 |
Clave InChI |
UVODKVPLAHSVPP-UHFFFAOYSA-O |
SMILES canónico |
CCCC[NH+]1CN(C=C1)C.C(#N)C(C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


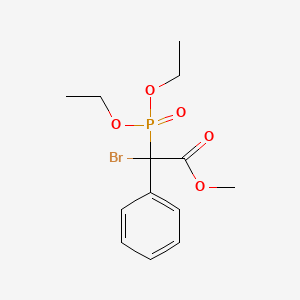
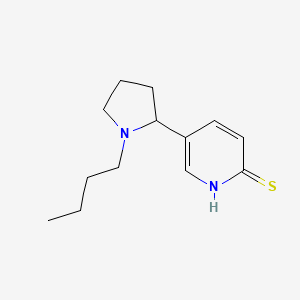


![1-[bis(trifluoromethylsulfonyl)methyl]-1-methyl-3-octyl-2H-imidazol-1-ium](/img/structure/B15061207.png)


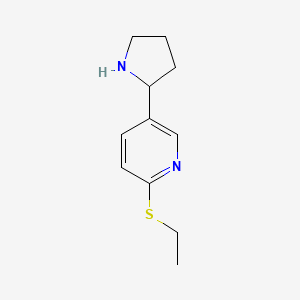

![2-(2-Fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrole hydrochloride](/img/structure/B15061221.png)

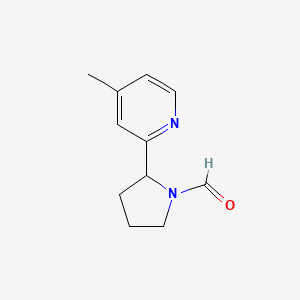
![[(2S)-2-[[(1S,2R)-2-prop-2-ynoxy-2,3-dihydro-1H-inden-1-yl]carbamoyl]pyrrolidin-1-yl] 2,2,2-trifluoroacetate](/img/structure/B15061258.png)
![rac-1-[(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclohexyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B15061276.png)
